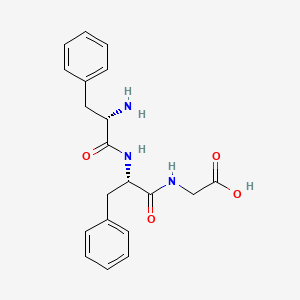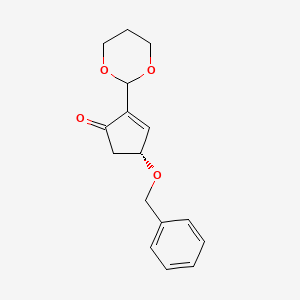![molecular formula C16H16BrClN4O4 B14452581 2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol CAS No. 73287-62-4](/img/structure/B14452581.png)
2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is notable for its unique combination of bromine, chlorine, and nitro groups attached to an aromatic ring, making it a subject of interest in both synthetic chemistry and applied research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol typically involves a multi-step process starting from readily available aromatic compounds. The key steps include:
Nitration: Introduction of the nitro group to the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Bromination and chlorination of the aromatic ring using bromine and chlorine in the presence of a suitable catalyst.
Diazotization: Formation of the diazonium salt by treating the aromatic amine with sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: Reaction of the diazonium salt with N-(2-hydroxyethyl)aniline to form the azo compound.
Final Modification: Introduction of the ethanol group through a suitable alkylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is common in industrial settings.
化学反応の分析
Types of Reactions
2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as tin(II) chloride or hydrogen in the presence of a palladium catalyst.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with palladium catalyst.
Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted aromatic compounds with new functional groups.
科学的研究の応用
2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol involves its interaction with molecular targets through its functional groups. The nitro and halogen groups can participate in various biochemical pathways, leading to the modulation of enzyme activities or disruption of cellular processes. The azo group (N=N) can undergo reduction to form aromatic amines, which can further interact with biological macromolecules.
類似化合物との比較
Similar Compounds
- 2-bromo-4-chloroaniline
- 2-bromo-6-chloro-4-fluoroaniline
- 2-bromo-4-chloro-phenol
Uniqueness
2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol is unique due to its combination of multiple functional groups, including bromine, chlorine, nitro, and azo groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
特性
| 73287-62-4 | |
分子式 |
C16H16BrClN4O4 |
分子量 |
443.7 g/mol |
IUPAC名 |
2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C16H16BrClN4O4/c17-14-9-13(22(25)26)10-15(18)16(14)20-19-11-1-3-12(4-2-11)21(5-7-23)6-8-24/h1-4,9-10,23-24H,5-8H2 |
InChIキー |
DEOMZNUMYKZOTM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Cl)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



acetaldehyde](/img/no-structure.png)




